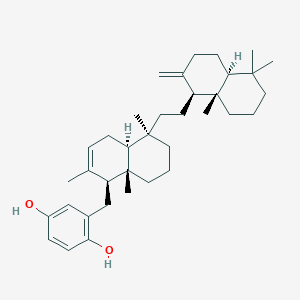
Adociaquinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adociaquinol, also known as this compound, is a useful research compound. Its molecular formula is C36H54O2 and its molecular weight is 518.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Sources
Adociaquinol is primarily isolated from species of the marine tunicate Aplidium, known for its bioactive compounds. It exhibits a unique structure that contributes to its biological activities, including anti-inflammatory and anti-cancer properties .
Anti-Cancer Activity
This compound has shown promising results in preclinical studies regarding its anti-cancer properties. Research indicates that it can inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of leukemia cells, showcasing its potential as an anti-cancer agent .
Anti-Inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models involving human peripheral blood neutrophils.
- Data Table: Anti-Inflammatory Activity of this compound
These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound, particularly concerning neurodegenerative diseases.
- Case Study : In models of oxidative stress-induced neuronal damage, this compound demonstrated a significant reduction in cell death and improved cellular function .
Biological Mechanisms
This compound's biological activities are attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : It activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to increased cancer cell death.
- Inflammatory Pathway Modulation : The compound downregulates pro-inflammatory cytokines and upregulates anti-inflammatory mediators, contributing to its therapeutic effects .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for several therapeutic applications:
- Cancer Therapy : As an adjunct to existing treatments or as a standalone therapy.
- Chronic Inflammatory Conditions : Such as rheumatoid arthritis or inflammatory bowel disease.
- Neurodegenerative Disorders : Including Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role.
Propiedades
Fórmula molecular |
C36H54O2 |
|---|---|
Peso molecular |
518.8 g/mol |
Nombre IUPAC |
2-[[(1S,4aS,5R,8aS)-5-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol |
InChI |
InChI=1S/C36H54O2/c1-24-10-14-31-33(3,4)17-8-19-35(31,6)28(24)16-21-34(5)18-9-20-36(7)29(25(2)11-15-32(34)36)23-26-22-27(37)12-13-30(26)38/h11-13,22,28-29,31-32,37-38H,1,8-10,14-21,23H2,2-7H3/t28-,29-,31-,32-,34+,35+,36+/m0/s1 |
Clave InChI |
DSIWSVWCVRVVNU-FIAXKHQDSA-N |
SMILES isomérico |
CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)O)O)C)(C)CC[C@H]4C(=C)CC[C@@H]5[C@@]4(CCCC5(C)C)C |
SMILES canónico |
CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)O)O)C)(C)CCC4C(=C)CCC5C4(CCCC5(C)C)C |
Sinónimos |
adociaquinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















